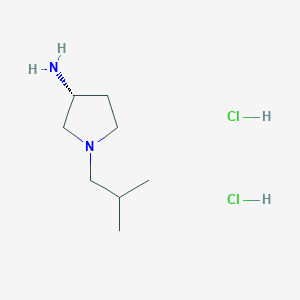

(R)-1-Isobutylpyrrolidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-1-Isobutylpyrrolidin-3-amine dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is substituted with an isobutyl group and an amine group. The dihydrochloride form indicates that it is present as a salt with two hydrochloride ions, enhancing its solubility in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Isobutylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as ®-1-Isobutylpyrrolidin-3-one.

Reduction: The ketone group in the precursor is reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Formation of Dihydrochloride Salt: The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-Isobutylpyrrolidin-3-amine dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

Controlled Temperature: Maintaining the reaction mixture at a specific temperature range to optimize the reduction process.

Solvent Selection: Using solvents like tetrahydrofuran (THF) or ethanol to facilitate the reaction.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-Isobutylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Solvents: Solvents such as THF, ethanol, or dichloromethane (DCM) are frequently used.

Major Products

Oxidation Products: Imines, nitriles.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Neuropharmacology:

(R)-1-Isobutylpyrrolidin-3-amine dihydrochloride has been investigated for its role as a dual antagonist for serotonin receptors, specifically 5-HT6 and dopamine D3 receptors. This dual action is promising for treating neurodegenerative diseases and psychiatric disorders. Studies have shown that compounds with similar structures exhibit neuroprotective properties against astrocyte damage, which is crucial in conditions like Alzheimer's disease and other forms of dementia .

2. Structure-Activity Relationship Studies:

Research indicates that the introduction of alkyl substituents at the nitrogen atom enhances the binding affinity to serotonin receptors. For instance, this compound has demonstrated a Ki value of approximately 27 nM for the 5-HT6 receptor, indicating strong receptor interaction compared to other compounds in its class .

Case Studies

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in vitro. The compound was tested against doxorubicin-induced astrocyte damage. Results indicated that it significantly improved cell viability and reduced lactate dehydrogenase release, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Case Study 2: Cognitive Enhancements

In another investigation, this compound was assessed for cognitive enhancement properties. The compound was shown to improve memory retention in animal models, supporting its use in treating cognitive deficits associated with aging and neurodegeneration .

Comparative Analysis of Related Compounds

The following table summarizes the binding affinities of various related compounds to serotonin receptors:

| Compound Name | Ki (5-HT6) [nM] | Ki (D3) [nM] | Neuroprotective Properties |

|---|---|---|---|

| (R)-1-Isobutylpyrrolidin-3-amine | 27 | 30 | Yes |

| PZ-1643 | 7 | Not reported | Moderate |

| Compound 19 | 30 | Not reported | Significant |

Mécanisme D'action

The mechanism of action of ®-1-Isobutylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing physiological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-Aminopiperidine dihydrochloride: Another chiral amine with a similar structure but different substituents.

®-1-Isobutylpyrrolidin-2-amine: A structural isomer with the amine group at a different position.

(S)-1-Isobutylpyrrolidin-3-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.

Uniqueness

®-1-Isobutylpyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.

Activité Biologique

(R)-1-Isobutylpyrrolidin-3-amine dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H17Cl2N

- Molecular Weight: 196.14 g/mol

Synthesis Methods:

The synthesis of this compound typically involves the following steps:

- Formation of the pyrrolidine ring through cyclization of appropriate amines and carbonyl compounds.

- Subsequent introduction of the isobutyl group via alkylation.

- Dihydrochloride salt formation for enhanced solubility and stability.

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems:

- Serotonin Receptor Modulation: The compound has been investigated for its role as a modulator of serotonin receptors, particularly 5-HT3 and 5-HT6 receptors, which are implicated in mood regulation and cognitive functions .

- Dopaminergic Activity: Preliminary studies suggest potential dopaminergic activity, which may contribute to its effects on mood and cognition.

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

Case Studies

-

Antipsychotic Potential:

A study evaluated the compound's efficacy in animal models for schizophrenia, showing significant reductions in hyperactivity and improvements in cognitive deficits . -

Cognitive Enhancement:

Another investigation focused on the compound's role in enhancing memory and learning in rodent models, correlating with increased serotonergic activity.

Therapeutic Potential

The biological activities suggest that this compound could be developed into a therapeutic agent for:

- Mood Disorders: Leveraging its serotonergic modulation.

- Cognitive Impairments: Potential use in conditions like Alzheimer's disease or schizophrenia.

Future Research Directions

Further research is warranted to:

- Elucidate detailed mechanisms of action at the molecular level.

- Conduct clinical trials to assess safety and efficacy in humans.

Propriétés

IUPAC Name |

(3R)-1-(2-methylpropyl)pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-4-3-8(9)6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H/t8-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFICWJOZWCOIDQ-YCBDHFTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CC[C@H](C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.